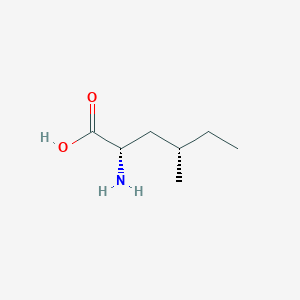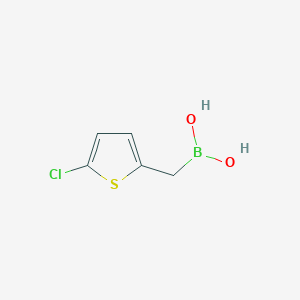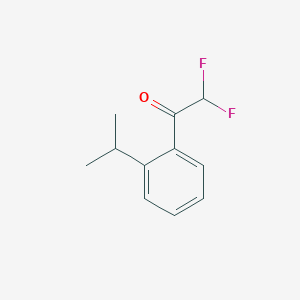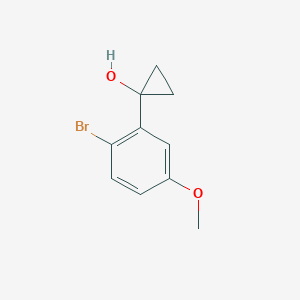
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring with a hydroxyl group
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The synthesis of this compound typically involves the bromination of 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol followed by methoxylation.
Cyclopropanation: Another approach involves the cyclopropanation of 2-bromo-5-methoxybenzene using a suitable cyclopropanating agent such as diazomethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Oxidation: 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO₄) for oxidation, lithium aluminium hydride (LiAlH₄) for reduction, and nucleophiles like sodium cyanide (NaCN) for substitution reactions are commonly used.
Major Products Formed: The major products include 1-(2-bromo-5-methoxyphenyl)cyclopropanone, 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol is unique due to its combination of functional groups and structural features. Similar compounds include:
1-(2-Chloro-5-methoxyphenyl)cyclopropan-1-ol
1-(2-Bromo-4-methoxyphenyl)cyclopropan-1-ol
1-(2-Bromo-6-methoxyphenyl)cyclopropan-1-ol
These compounds differ in the position of the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
1-(2-bromo-5-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11BrO2/c1-13-7-2-3-9(11)8(6-7)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChI-Schlüssel |
NXGGRBPVZLDZOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
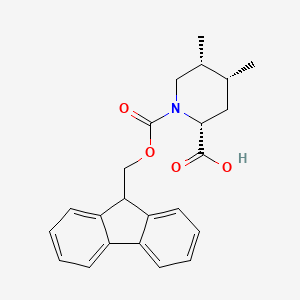

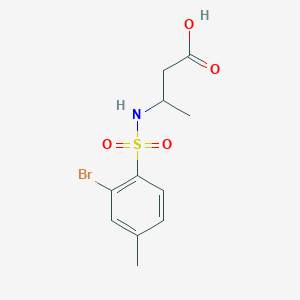

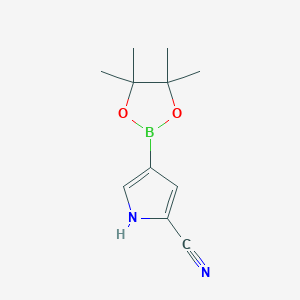
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
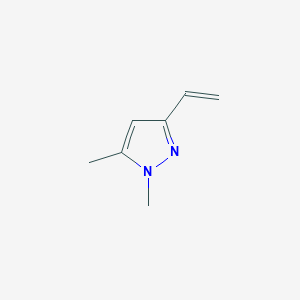
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)
